2-(ethylsulfanyl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(ethylsulfanyl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes an ethylthio group, methoxyphenyl groups, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-stacking, and other non-covalent interactions .
Biochemical Pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of pathways, suggesting that this compound may also have broad effects on cellular biochemistry .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have a variety of effects, including altering cell signaling, inhibiting enzyme activity, or affecting gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules. For example, the compound’s activity may be affected by the pH of its environment, as changes in pH can alter the compound’s charge and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common method involves the reaction of 2-methoxyphenylhydrazine with ethylthioacetic acid to form an intermediate hydrazone. This intermediate is then cyclized with 4-methoxyphenyl isocyanate under controlled conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the methoxy groups can result in various substituted derivatives .
Scientific Research Applications
2-(ethylsulfanyl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 2-(ethylthio)-N-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylthio and methoxyphenyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-5-32-23-26-22-24-14(2)19(21(29)25-17-8-6-7-9-18(17)31-4)20(28(22)27-23)15-10-12-16(30-3)13-11-15/h6-13,20H,5H2,1-4H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEWTNHPTQDYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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